molecular formula C6H11NO B13583500 3-Oxa-6-azabicyclo[3.2.1]octane

3-Oxa-6-azabicyclo[3.2.1]octane

Cat. No.: B13583500
M. Wt: 113.16 g/mol
InChI Key: LTSZCNPXKJFUNP-UHFFFAOYSA-N
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Description

3-Oxa-6-azabicyclo[3.2.1]octane is a bicyclic compound that contains both nitrogen and oxygen atoms within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxa-6-azabicyclo[3.2.1]octane typically involves the construction of the bicyclic scaffold through various organic reactions. One common method involves the use of intramolecular cyclization reactions. For example, starting with a suitable precursor, such as a linear or cyclic amine, the compound can be synthesized through a series of steps that include cyclization, reduction, and functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Oxa-6-azabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while reduction reactions may produce amine or alcohol derivatives .

Scientific Research Applications

3-Oxa-6-azabicyclo[3.2.1]octane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Oxa-6-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain binding sites within biological molecules, potentially modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Oxa-6-azabicyclo[3.2.1]octane include other bicyclic compounds such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific arrangement of nitrogen and oxygen atoms within the bicyclic structure.

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

3-oxa-6-azabicyclo[3.2.1]octane

InChI

InChI=1S/C6H11NO/c1-5-2-7-6(1)4-8-3-5/h5-7H,1-4H2

InChI Key

LTSZCNPXKJFUNP-UHFFFAOYSA-N

Canonical SMILES

C1C2CNC1COC2

Origin of Product

United States

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